The compound was synthesized and characterized at Duke University, where extensive research focused on its potential applications in cancer therapy was conducted. The findings regarding JH-RE-06 were published in reputable journals, including Cell and Proceedings of the National Academy of Sciences, highlighting its mechanism and effectiveness in various cancer models .
JH-RE-06 is classified as a small molecule inhibitor targeting translesion synthesis pathways, specifically inhibiting the interaction between REV1 and other proteins involved in DNA repair, such as POL ζ. This classification places it within a growing category of compounds aimed at enhancing the effectiveness of existing chemotherapeutic agents by targeting specific molecular pathways involved in cancer cell survival.
The synthesis of JH-RE-06 involved high-throughput screening of a library of small molecules, where it was identified as a candidate that could disrupt mutagenic translesion synthesis. The researchers utilized various organic synthesis techniques, although specific details on the synthetic route have not been extensively disclosed in public literature.
The compound's structure was elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity. The synthesis process aimed to ensure that JH-RE-06 could effectively bind to REV1 and inhibit its function without significant off-target effects.
JH-RE-06 has a unique molecular structure that allows it to interact specifically with the REV1 protein. The detailed molecular formula and structural characteristics are not fully detailed in the available literature but are essential for understanding its binding properties.
X-ray crystallography studies revealed that JH-RE-06 binds to REV1 at a previously unexploited site, inducing dimerization of REV1. This dimerization creates a new binding pocket that prevents the recruitment of POL ζ, thereby inhibiting mutagenic translesion synthesis .
JH-RE-06 primarily functions through its inhibitory action on REV1-mediated translesion synthesis. By blocking this pathway, it alters the cellular response to DNA damage induced by chemotherapy agents like cisplatin.
The compound does not increase apoptosis directly but instead shifts the cellular response towards senescence markers, indicating a change in how cells manage DNA damage . This shift is crucial for understanding how JH-RE-06 enhances the effectiveness of chemotherapeutics.
The mechanism by which JH-RE-06 operates involves disrupting the interaction between REV1 and POL ζ. By preventing this interaction, JH-RE-06 inhibits the mutagenic repair processes that allow cancer cells to survive DNA damage .
Studies have shown that treatment with JH-RE-06 leads to increased markers of senescence rather than apoptosis in tumor cells exposed to cisplatin. This suggests a unique mode of action where JH-RE-06 alters how cancer cells respond to DNA damage .
While specific physical properties such as melting point or solubility are not widely reported, JH-RE-06 is classified as a small molecule with suitable properties for biological activity.
JH-RE-06 is characterized by its ability to disrupt protein-protein interactions within the context of DNA repair mechanisms. Its chemical stability and reactivity are critical for its function as an inhibitor .
JH-RE-06 has significant potential applications in cancer therapy as an adjuvant to existing chemotherapeutics. Its ability to enhance the effectiveness of drugs like cisplatin makes it a valuable tool in overcoming chemoresistance seen in various cancers . Ongoing research aims to refine its pharmacological properties further and assess its viability for clinical use.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5